molecular formula C21H29NO4 B12620832 7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide CAS No. 919120-90-4

7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide

Cat. No.: B12620832
CAS No.: 919120-90-4
M. Wt: 359.5 g/mol
InChI Key: KWEZDPAIFPKNNL-UHFFFAOYSA-N
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Description

7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties . The structure of this compound includes a benzopyran core with a hydroxy group at position 7, an oxo group at position 4, and an undecyl chain attached to the nitrogen atom at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide typically involves the cyclocondensation reaction of N-substituted cyanoacetamide with salicylaldehyde or its derivatives in ethanol . The reaction conditions often include heating and stirring to facilitate the formation of the benzopyran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.

    Reduction: The oxo group at position 4 can be reduced to form a hydroxyl group.

    Substitution: The undecyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various alkylating agents and catalysts can be employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: 7-Keto-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide.

    Reduction: 7-Hydroxy-4-hydroxy-N-undecyl-4H-1-benzopyran-2-carboxamide.

    Substitution: N-alkyl or N-aryl derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the undecyl chain enhances its lipophilicity, potentially improving its ability to cross cell membranes and exert its effects within cells.

Properties

CAS No.

919120-90-4

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

7-hydroxy-4-oxo-N-undecylchromene-2-carboxamide

InChI

InChI=1S/C21H29NO4/c1-2-3-4-5-6-7-8-9-10-13-22-21(25)20-15-18(24)17-12-11-16(23)14-19(17)26-20/h11-12,14-15,23H,2-10,13H2,1H3,(H,22,25)

InChI Key

KWEZDPAIFPKNNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

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